Hpk1-IN-35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 35 (Hpk1-IN-35) is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family and plays a crucial role in regulating immune cell signaling, particularly in T cells and B cells .
Preparation Methods
The preparation of Hpk1-IN-35 involves several synthetic routes and reaction conditions. One common method includes the use of structure-based virtual screening to identify potential inhibitors, followed by kinase inhibition assays to determine potency . The synthesis typically involves the following steps:
Initial Screening: Virtual screening of compound libraries to identify potential HPK1 inhibitors.
Chemical Synthesis: Synthesis of identified compounds using standard organic synthesis techniques.
Purification: Purification of the synthesized compounds using chromatography techniques.
Characterization: Characterization of the purified compounds using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis
Hpk1-IN-35 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: Substitution reactions, where functional groups are replaced, can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hpk1-IN-35 has a wide range of scientific research applications, including:
Cancer Immunotherapy: This compound has shown potential in enhancing T cell activation and relieving immunosuppressive signals in the tumor microenvironment. This makes it a promising candidate for cancer immunotherapy.
Immune Modulation: The compound can modulate immune responses by inhibiting HPK1, which is involved in T cell and B cell signaling.
Drug Development: This compound serves as a lead compound for developing new HPK1 inhibitors with improved potency and selectivity.
Mechanism of Action
Hpk1-IN-35 exerts its effects by inhibiting the kinase activity of HPK1. HPK1 is involved in the negative regulation of T cell receptor (TCR) signaling. By inhibiting HPK1, this compound enhances TCR signaling, leading to increased T cell activation and cytokine production . The compound specifically targets the phosphorylation of SLP-76, a key adaptor protein in TCR signaling, thereby enhancing immune responses .
Comparison with Similar Compounds
Hpk1-IN-35 is unique compared to other HPK1 inhibitors due to its high potency and selectivity. Similar compounds include:
NDI-101150: Another potent HPK1 inhibitor that enhances B cell activation and antibody secretion.
Compound 1: A highly selective HPK1 inhibitor that rescues T cell exhaustion and enhances anti-tumor immunity.
ISM9182A: A novel HPK1 inhibitor with robust immune modulatory activity and anti-tumor effects.
This compound stands out due to its superior selectivity and ability to enhance both T cell and B cell responses, making it a versatile tool in immunotherapy research .
Properties
Molecular Formula |
C30H32N8O3S |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
2-[[2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-5-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C30H32N8O3S/c1-37(2)42(39,40)26-10-6-5-9-23(26)33-29-27-22(20-8-7-12-31-16-20)17-32-28(27)35-30(36-29)34-24-14-21-18-38(3)13-11-19(21)15-25(24)41-4/h5-10,12,14-17H,11,13,18H2,1-4H3,(H3,32,33,34,35,36) |
InChI Key |
UVFANRIFEXGNPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C(=CN4)C5=CN=CC=C5)C(=N3)NC6=CC=CC=C6S(=O)(=O)N(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.